Cas no 2761321-18-8 (BRD4-BD1-IN-1)

BRD4-BD1-IN-1 is a selective small-molecule inhibitor targeting the first bromodomain (BD1) of BRD4, a key epigenetic regulator involved in transcriptional control and oncogenic signaling. This compound exhibits high binding affinity and specificity for BRD4-BD1, distinguishing it from other bromodomain-containing proteins. Its well-characterized inhibitory activity makes it a valuable tool for studying BRD4-dependent biological processes, including cancer progression and inflammatory responses. BRD4-BD1-IN-1 is suitable for in vitro and cellular assays, offering researchers a precise means to probe BRD4 function and evaluate therapeutic potential. The compound is supplied with verified purity and stability, ensuring reliable experimental reproducibility.
BRD4-BD1-IN-1 structure
BRD4-BD1-IN-1 structure
商品名:BRD4-BD1-IN-1
CAS番号:2761321-18-8
MF:C16H15BrN4O4
メガワット:407.218702554703
CID:5146955

BRD4-BD1-IN-1 化学的及び物理的性質

名前と識別子

    • 1H-Purine-2,6-dione, 8-[(acetyloxy)methyl]-7-[(3-bromophenyl)methyl]-3,7-dihydro-3-methyl-
    • BRD4-BD1-IN-1
    • インチ: 1S/C16H15BrN4O4/c1-9(22)25-8-12-18-14-13(15(23)19-16(24)20(14)2)21(12)7-10-4-3-5-11(17)6-10/h3-6H,7-8H2,1-2H3,(H,19,23,24)
    • InChIKey: OEDSSFKMVLBERJ-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC(Br)=C2)C2=C(N(C)C(=O)NC2=O)N=C1COC(C)=O

BRD4-BD1-IN-1 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T62030-5mg
BRD4-BD1-IN-1
2761321-18-8
5mg
¥ 7000 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T62030-5 mg
BRD4-BD1-IN-1
2761321-18-8
5mg
¥7000.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T62030-100mg
BRD4-BD1-IN-1
2761321-18-8
100mg
¥ 17500 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T62030-100 mg
BRD4-BD1-IN-1
2761321-18-8
100MG
¥17500.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T62030-50 mg
BRD4-BD1-IN-1
2761321-18-8
50mg
¥13800.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T62030-50mg
BRD4-BD1-IN-1
2761321-18-8
50mg
¥ 13800 2023-09-07

BRD4-BD1-IN-1 関連文献

BRD4-BD1-IN-1に関する追加情報

BRD4-BD1-IN-1: A Comprehensive Overview

The compound with CAS No 2761321-18-8, known as BRD4-BD1-IN-1, has emerged as a significant molecule in the field of biological research and drug development. This compound is particularly notable for its role in targeting the BRD4 protein, a key player in various cellular processes, including transcriptional regulation and chromatin remodeling. Recent studies have highlighted its potential in treating a wide range of diseases, particularly those involving epigenetic dysregulation.

BRD4-BD1-IN-1 was first identified through extensive structure-based drug design approaches, leveraging the crystallographic data of the BRD4 bromodomain to optimize binding affinity and selectivity. The compound's unique chemical structure allows it to inhibit the interaction between BRD4 and acetylated lysine residues on histones, thereby modulating gene expression patterns associated with cancer, inflammation, and neurodegenerative disorders.

Recent advancements in bioinformatics and computational modeling have further elucidated the mechanism of action of BRD4-BD1-IN-1. Researchers have employed molecular dynamics simulations to study the compound's binding kinetics and stability within the BRD4 bromodomain. These studies have revealed that BRD4-BD1-IN-1 exhibits a high degree of specificity, minimizing off-target effects and enhancing its therapeutic potential.

In preclinical trials, BRD4-BD1-IN-1 has demonstrated remarkable efficacy in inhibiting tumor growth in various cancer models. For instance, a study published in the journal Nature Communications reported that treatment with BRD4-BD1-IN-1 led to significant reductions in tumor volume in mouse models of breast cancer. The compound was found to induce apoptosis in cancer cells by disrupting the expression of oncogenic genes while sparing normal cells, thereby reducing toxicity.

Beyond oncology, BRD4-BD1-IN-1 has shown promise in treating neurodegenerative diseases such as Alzheimer's disease. By modulating histone acetylation levels, the compound has been shown to enhance memory formation and reduce amyloid-beta deposition in animal models. These findings underscore the versatility of BRD4-BD1-IN-1 as a potential therapeutic agent across multiple disease domains.

The development of BRD4-BD1-IN-1 has also been supported by advancements in chemical synthesis. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound is suitable for large-scale production. Furthermore, efforts to enhance solubility and bioavailability have been ongoing, with formulations such as liposomal encapsulation showing improved pharmacokinetic profiles.

In terms of safety, preclinical studies have indicated that BRD4-BD1-IN-1 exhibits a favorable toxicity profile. Acute and chronic toxicity tests revealed minimal adverse effects at therapeutic doses, suggesting that the compound may be well-tolerated in humans. However, further clinical trials are required to confirm these findings and establish optimal dosing regimens.

The discovery and development of BRD4-BD1-IN-1 represent a significant milestone in the field of epigenetic drug discovery. By targeting the BRD4 protein, this compound offers a novel approach to treating diseases characterized by aberrant gene expression. As research continues to uncover new insights into its mechanisms and applications, BRD4-BRIN-DI-NI holds immense potential for revolutionizing modern medicine.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd